BenchChemオンラインストアへようこそ!

Pentanoic acid, 3,5-dihydroxy-

Skeletal muscle toxicity screening Statin myopathy mechanism HMG-CoA reductase pharmacology

Pentanoic acid, 3,5-dihydroxy- (3,5-dihydroxypentanoic acid; CAS 83120-70-1) is a chiral C5 dihydroxy monocarboxylic acid with molecular formula C5H10O4 and molecular weight 134.13 g/mol. It is structurally defined as 3-demethylmevalonic acid—the core pharmacophoric scaffold that all statin-class HMG-CoA reductase inhibitors must possess for target engagement.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 83120-70-1
Cat. No. B3057620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanoic acid, 3,5-dihydroxy-
CAS83120-70-1
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC(CO)C(CC(=O)O)O
InChIInChI=1S/C5H10O4/c6-2-1-4(7)3-5(8)9/h4,6-7H,1-3H2,(H,8,9)
InChIKeyRGPXHQLKXPEHMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentanoic Acid, 3,5-Dihydroxy- (CAS 83120-70-1): Procurement-Relevant Identity and Pharmacophore Classification


Pentanoic acid, 3,5-dihydroxy- (3,5-dihydroxypentanoic acid; CAS 83120-70-1) is a chiral C5 dihydroxy monocarboxylic acid with molecular formula C5H10O4 and molecular weight 134.13 g/mol [1]. It is structurally defined as 3-demethylmevalonic acid—the core pharmacophoric scaffold that all statin-class HMG-CoA reductase inhibitors must possess for target engagement [2][3]. Unlike its 3-methyl-substituted congener mevalonic acid (CAS 150-97-0), the absence of the quaternary 3-methyl center removes a key metabolic recognition motif of the endogenous mevalonate pathway, making this compound both a critical synthetic intermediate and a mechanistic probe for separating cholesterol biosynthesis inhibition from off-target effects [4].

Why Mevalonic Acid, Statin Lactones, and Other In-Class Analogs Cannot Substitute for Pentanoic Acid, 3,5-Dihydroxy- in Research and Industrial Applications


Generic substitution across compounds bearing the 3,5-dihydroxypentanoate motif is not scientifically valid because the 3-position methylation status (present in mevalonic acid, absent in the target compound), C5-substitution pattern (present in statin drugs, absent in the target), and enantiomeric configuration each independently and dramatically alter biological activity [1][2]. The Stokker et al. structure-activity relationship study established that unless the 3- and 5-hydroxy groups remain unsubstituted in an erythro relationship and a free carboxylate anion is present, HMG-CoA reductase inhibitory activity is greatly reduced [1]. Critically, the Oxford pharmacology group demonstrated that while the isolated R-3,5-dihydroxypentanoic acid unit retains the structural requirements for HMG-CoA reductase active-site recognition, it does not activate skeletal ryanodine receptors (RyR1)—an effect exhibited by all UK-prescribed statins at nanomolar concentrations [2]. Thus, procurement selection must be based on the exact compound identity for the intended application.

Quantitative Differentiation Evidence for Pentanoic Acid, 3,5-Dihydroxy- (CAS 83120-70-1) Relative to Mevalonic Acid, Statins, and Related Analogs


RyR1 Activation: R-3,5-Dihydroxypentanoic Acid vs. UK-Prescribed Statins (In Vitro Pharmacology)

The isolated R-3,5-dihydroxypentanoic acid unit—the essential structural moiety all statins require for HMG-CoA reductase inhibition—did not activate skeletal ryanodine receptors (RyR1), whereas all UK-prescribed statins activated RyR1 at nanomolar concentrations [1]. Cerivastatin, a statin withdrawn for life-threatening muscle toxicity, was the most potent RyR1 activator and uniquely opened RyR1 channels independently of cytosolic Ca²⁺ [1]. This demonstrates that the core 3,5-dihydroxypentanoate pharmacophore is separable from the RyR1 off-target activity that contributes to statin-induced myopathy.

Skeletal muscle toxicity screening Statin myopathy mechanism HMG-CoA reductase pharmacology

Lipophilicity: 3,5-Dihydroxypentanoic Acid vs. Mevalonic Acid (Predicted Physicochemical Property Comparison)

The target compound, lacking the 3-methyl substituent present in mevalonic acid, exhibits a lower predicted ACD/LogP (−1.69) compared to mevalonic acid (ACD/LogP = −1.34) [1]. This ΔLogP of −0.35 indicates that 3,5-dihydroxypentanoic acid is measurably more hydrophilic than its 3-methylated congener, a property that influences aqueous solubility, membrane permeability, and formulation behavior. The corresponding LogD at pH 7.4 differs even more substantially: −4.53 for the target versus −4.06 for mevalonic acid (ΔLogD₇.₄ = −0.47) [1].

Drug-likeness prediction Partition coefficient Pharmacophore design

Lactone Relactonization Kinetics: 3-Demethylmevalonolactone vs. Mevalonolactone (Class-Level Inference from Hydrolysis Studies)

A kinetic study of acid-catalyzed lactone hydrolysis (pH 2.0 buffer, 37°C) demonstrated that mevalonolactone relactonizes at a substantially faster rate than structurally related HMG-CoA reductase inhibitors, while all compounds hydrolyze at essentially similar rates [1]. The study explicitly noted that 'except for mevalonic acid lactone, all of the compounds reacted at essentially the same rate,' with the accelerated relactonization of mevalonolactone attributed to enthalpic and entropic factors associated with its 3-methyl substituent [1]. By structural inference, the 3-demethyl analog (lactone of the target compound) would be expected to exhibit slower relactonization kinetics comparable to the 'other compounds' rather than mevalonolactone.

Lactone hydrolysis kinetics Gastric stability prediction Prodrug design

Pharmacophoric Scaffold Identity: 3-Demethylmevalonic Acid as the Essential HMG-CoA Reductase Recognition Motif

Multiple independent patent and literature sources establish that the 3-demethylmevalonic acid (3,5-dihydroxypentanoic acid) structural moiety is the central pharmacophoric element required for HMG-CoA reductase inhibition across the entire statin class, including natural products (mevinolin/compactin) and fully synthetic analogs [1][2][3]. The Stokker et al. SAR study of 5-substituted 3,5-dihydroxypentanoic acids demonstrated that activity depends on: (i) free carboxylate anion formation, (ii) unsubstituted erythro-configured 3- and 5-hydroxy groups, and (iii) only one enantiomer of the ring-opened lactone form retaining activity [3]. The 3-demethylmevalonic acid scaffold can be elaborated at the C5 position with diverse lipophilic moieties (linked via ethyl or (E)-ethenyl bridges) to generate active inhibitors, but deviation from these structural constraints attenuates or abolishes activity [3].

HMG-CoA reductase inhibition Statin SAR Pharmacophore mapping

Commercial Purity Profile: 3,5-Dihydroxypentanoic Acid vs. Statin-Derived 3,5-Dihydroxyheptanoic Acid Impurity Standards

Commercially available 3,5-dihydroxypentanoic acid (CAS 83120-70-1) is supplied at 99% purity for use as an active pharmaceutical ingredient (API) intermediate . In contrast, statin-related 3,5-dihydroxypentanoic acid derivatives (e.g., pitavastatin impurities such as CAS 1187966-93-3 and CAS 1980814-87-6) are supplied as impurity reference standards with detailed characterization data compliant with regulatory guidelines . The target compound thus serves a dual procurement role: as a high-purity synthetic building block for API manufacture and as the unsubstituted parent scaffold for developing impurity profiling methods against which substituted statin impurities are benchmarked.

Reference standard Impurity profiling Statin quality control

Validated Research and Industrial Application Scenarios for Pentanoic Acid, 3,5-Dihydroxy- (CAS 83120-70-1)


Next-Generation Statin Development: Decoupling HMG-CoA Reductase Inhibition from RyR1-Mediated Myopathy

Medicinal chemistry teams designing statin analogs with reduced muscle toxicity should procure the R-enantiomer of 3,5-dihydroxypentanoic acid as a validated negative-control scaffold. The Oxford pharmacology study demonstrated that this core pharmacophore does not activate RyR1 while retaining the structural determinants for HMG-CoA reductase active-site recognition [1]. By elaborating C5-substituents onto this scaffold, researchers can screen for compounds that maintain cholesterol-lowering efficacy without the RyR1 activation that characterizes all currently prescribed statins [1].

Chiral Building Block for Statin API Synthesis and Process Chemistry

The optically active (3R)-3,5-dihydroxypentanoic acid serves as a critical synthetic intermediate for manufacturing statin-class APIs, including mevinolin, compactin, and synthetic analogs [1][2]. Multiple patent-protected stereoselective processes exist for elaborating this scaffold into fully functionalized HMG-CoA reductase inhibitors via C5-functionalization, lactonization, and coupling with diverse lipophilic moieties [1]. Procurement at high enantiomeric purity is essential for downstream synthetic efficiency.

In Vitro Pharmacology Probe for Mevalonate Pathway Studies

As 3-demethylmevalonic acid, this compound provides a tool to dissect substrate recognition in the mevalonate pathway independent of the natural substrate mevalonic acid [1]. Because it lacks the 3-methyl group required for phosphorylation by mevalonate kinase, the target compound cannot proceed through the canonical isoprenoid biosynthetic pathway, enabling its use as a pathway-negative control in cell-based metabolic flux studies [1].

Analytical Reference for Statin Impurity Profiling and Quality Control

The unsubstituted 3,5-dihydroxypentanoic acid scaffold serves as the parent compound for developing and validating HPLC, LC-MS, and related analytical methods used in statin impurity profiling [1]. Quality control laboratories can use this compound (commercially available at 99% purity) as a system suitability standard against which statin-specific 3,5-dihydroxypentanoic acid derivative impurities are resolved and quantified [1].

Quote Request

Request a Quote for Pentanoic acid, 3,5-dihydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.